ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-16(21)13-9(2)12-14(20)18-11(19-15(12)23-13)8-10-6-4-5-7-17-10/h4-7H,3,8H2,1-2H3,(H,18,19,20) |
InChI Key |
SGRDOOCPRYRCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=N3)C |
Origin of Product |
United States |
Biological Activity
Ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 731778-58-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, cytotoxicity, and mechanisms of action based on available research findings.
The compound's molecular formula is , with a molecular weight of 329.37 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is significant for its biological activity.
In Vitro Studies
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidines. Research involving derivatives of this compound has shown promising results against various cancer cell lines:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value in the low nanomolar range, suggesting potent antiproliferative activity .
- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes associated with cancer proliferation. Specifically, it has been shown to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity, which is crucial in many cancers .
Case Studies
Several case studies have been documented:
- A study reported that compounds similar to ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine exhibited significant antitumor effects in vivo against human fibrosarcoma models .
- Another investigation demonstrated that derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Cytotoxicity Profile
The cytotoxicity profile of this compound was assessed using various human cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 9.1 | Strong cytotoxicity |
| MDA-MB-231 | 28.0 | Moderate cytotoxicity |
| BALB/3T3 | >1000 | Low toxicity |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₇H₁₆N₃O₃S (calculated based on structural analogs).
- Molecular Weight : ~358.4 g/mol.
- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., ethyl 5-methyl-4-morpholino-2-(4-nitrophenyl)thieno[2,3-d]pyrimidine-6-carboxylate) exhibit melting points in the range of 189–191°C .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations at positions 2, 4, and 5. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Key Observations :
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group in IIIg enhances kinase inhibitory activity due to improved binding affinity . Hydrogen-Bonding Moieties: The 4-amino group in compound 4 facilitates interactions with DNA or enzymes, contributing to anti-proliferative effects . Bulkier Substituents: The trichloromethyl group in the analog from may reduce solubility but increase metabolic stability.
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., compound 11 in ) reduces reaction times compared to traditional reflux methods .
- Solvent-free conditions (e.g., in ) improve yields and sustainability.
Physicochemical Trends :
Preparation Methods
Core Thieno[2,3-d]Pyrimidine Synthesis via Gewald Reaction
The Gewald reaction is the cornerstone for synthesizing 2-aminothiophene-3-carboxylates, which serve as precursors for thienopyrimidines. Ethyl 2-amino-5-methylthiophene-3-carboxylate (1 ) is synthesized by reacting ethyl cyanoacetate, sulfur, and acetone in the presence of a base such as morpholine . This reaction proceeds via a cyclocondensation mechanism, yielding the aminothiophene scaffold with a methyl group at position 5 and an ester at position 3.
Key reaction conditions :
Cyclization to 4-Oxo-Thieno[2,3-d]Pyrimidine
The aminothiophene 1 is cyclized to form the pyrimidine ring. Unlike 4-amino derivatives synthesized via nitrile cyclocondensation , the 4-oxo group requires alternative reagents. Heating 1 with urea or formamide in acetic acid introduces the pyrimidine ring and the 4-oxo functionality .
Representative procedure :
-
1 (10 mmol) and urea (12 mmol) are refluxed in acetic acid (50 mL) for 6 hours.
-
The mixture is cooled, poured into ice water, and neutralized with NaHCO₃.
-
The precipitate is filtered and recrystallized from ethanol to yield ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (2 ) .
**Characterization data for 2 :
Introduction of Pyridin-2-Ylmethyl Group at Position 2
Position 2 functionalization is achieved via nucleophilic substitution or alkylation. A halogenated intermediate (3 ) is first generated by treating 2 with phosphorus oxychloride (POCl₃), yielding ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (3 ) . Subsequent reaction with pyridin-2-ylmethanol in the presence of a base installs the pyridin-2-ylmethyl group.
Stepwise procedure :
-
Chlorination :
-
Alkylation :
-
Hydrolysis of 4-Chloro to 4-Oxo :
Critical parameters :
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
-
Base : K₂CO₃ or NaH facilitates deprotonation of pyridin-2-ylmethanol.
Alternative Route: Direct Cyclization with Functionalized Reagents
A one-pot approach involves cyclizing 1 with pyridin-2-ylacetonitrile under acidic conditions. This method concurrently forms the pyrimidine ring and introduces the pyridin-2-ylmethyl group .
Procedure :
-
1 (10 mmol) and pyridin-2-ylacetonitrile (12 mmol) are stirred in dry dioxane under HCl gas for 24 hours.
-
The product is neutralized, filtered, and recrystallized from ethanol (yield: 65%) .
Limitations :
-
Lower yields compared to stepwise methods.
-
Requires strict moisture control.
Spectroscopic Characterization and Validation
The final product is validated using spectroscopic techniques:
-
IR : Peaks at 1677 cm⁻¹ (C=O), 3198 cm⁻¹ (NH), and 1647 cm⁻¹ (C=N) .
-
¹H NMR (DMSO) : δ 1.31 (t, 3H, COOCH₂CH₃), 2.56 (s, 3H, CH₃), 4.29 (q, 2H, COOCH₂CH₃), 4.87 (s, 2H, CH₂Py), 7.25–8.60 (m, 4H, Py-H) .
-
Mass Spec : [M+H]⁺ at m/z 358.1 (calculated for C₁₇H₁₅N₃O₃S) .
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the stepwise alkylation route is preferred due to reproducibility and higher yields. Key optimizations include:
Q & A
Basic: How can the synthesis of ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate be optimized for higher yields?
Methodological Answer:
Key steps include:
- Reflux conditions : Use a 1:1 mixture of glacial acetic acid and acetic anhydride under reflux for 8–10 hours to promote cyclization, as demonstrated in similar thienopyrimidine syntheses .
- Purification : Employ silica gel column chromatography with ethyl acetate/hexane gradients to isolate intermediates (e.g., 63% yield for diethyl ester derivatives) .
- Recrystallization : Slow evaporation of ethyl acetate-ethanol (3:2) solutions improves crystal purity, critical for structural validation .
- Catalytic agents : Sodium acetate enhances reaction efficiency in condensation steps .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H NMR : Assign peaks for pyridinylmethyl protons (δ ~4.5–5.0 ppm) and ester groups (δ ~1.2–1.4 ppm for ethyl CH3) .
- X-ray crystallography : Resolve the thienopyrimidine core’s puckered conformation (e.g., flattened boat geometry with C5 deviation ~0.224 Å) using Mo-Kα radiation (λ = 0.71073 Å) .
- Hydrogen bonding analysis : Identify bifurcated C–H···O interactions (e.g., 2.50–2.70 Å) to explain crystal packing .
- SHELX refinement : Use SHELXL for small-molecule refinement and SHELXE for phase determination in twinned crystals .
Advanced: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
Methodological Answer:
- Conformational flexibility : The pyrimidine ring’s puckering (flattened boat) complicates electron density maps. Mitigate by collecting high-resolution data (<1.0 Å) and applying restraints in SHELXL .
- Disorder in substituents : Pyridin-2-ylmethyl groups may exhibit rotational disorder. Model using PART instructions and refine occupancy ratios .
- Hydrogen bonding networks : Use graph-set analysis (e.g., R²₂(8) motifs) to validate intermolecular interactions and stabilize the lattice .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced biological activity?
Methodological Answer:
- Core modifications : Replace the pyridinylmethyl group with bulkier substituents (e.g., propyl or benzyl) to assess steric effects on target binding, as seen in TRPA1 inhibitor derivatives .
- Ester hydrolysis : Test carboxylate analogs (e.g., replacing ethyl with methyl esters) to evaluate solubility and membrane permeability .
- Bioisosteric replacements : Substitute the thieno[2,3-d]pyrimidine core with pyrrolo[2,3-d]pyrimidine to modulate electronic properties and potency .
Advanced: What computational strategies align with experimental data to predict binding modes?
Methodological Answer:
- Docking studies : Use crystallographic coordinates (e.g., CCDC-deposited structures) to model interactions with targets like eEF-2K or TRPA1. Focus on hydrogen bonds between the 4-oxo group and catalytic lysine residues .
- MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) to assess conformational changes in the pyrimidine ring .
- QM/MM calculations : Optimize charge distribution for the thieno[2,3-d]pyrimidine core to refine electrostatic potential maps .
Advanced: How should researchers address contradictions in reported melting points or NMR data?
Methodological Answer:
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted intermediates) skew melting points .
- Solvent effects : Note that NMR shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). For example, ester protons may resonate differently due to hydrogen bonding in DMSO .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect alternative crystal forms affecting melting ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
